5-fluoro-3-iodo-2H-indazole-6-carboxylic acid
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Overview
Description
5-fluoro-3-iodo-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of 2-azidobenzaldehydes with amines.
Introduction of Fluorine and Iodine: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-iodo-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Iodination: Iodine, iodine monochloride
Carboxylation: Carbon dioxide, Grignard reagents
Coupling Reactions: Palladium catalysts, bases like potassium carbonate
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-fluoro-3-iodo-2H-indazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and targets.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Biological Activity
5-Fluoro-3-iodo-2H-indazole-6-carboxylic acid is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H5FIN2O2, with a molecular weight of approximately 292.04 g/mol. The compound features a unique indazole core with fluorine and iodine substituents, which contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Indazole Core : The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions.
- Halogenation : The introduction of fluorine and iodine can be achieved using halogenating agents such as iodine monochloride or N-fluorobenzenesulfonimide.
- Carboxylation : The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of bases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit moderate to significant cytotoxicity against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HCT116 (Colon Cancer) | 12.4 |
This compound | MDA-MB-231 (Breast Cancer) | 15.6 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets, including:
- Kinase Inhibition : Indazoles are known to inhibit various kinases involved in cancer progression.
- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory Effects : Some studies suggest that indazole derivatives can modulate inflammatory pathways, providing additional therapeutic benefits.
Structure-Activity Relationships (SAR)
The presence of both fluorine and iodine in the structure significantly affects the compound's biological properties. Research has shown that:
- Fluorine Substitution : Enhances lipophilicity and bioavailability, improving cellular uptake.
- Iodine Substitution : Contributes to increased interaction with target proteins due to its larger size and unique electronic properties.
Case Studies and Research Findings
Several case studies have documented the efficacy of indazole derivatives in preclinical settings:
- Study on Anticancer Activity : A series of indazole derivatives were tested against HCT116 and MDA-MB-231 cell lines, revealing that modifications at the 5-position (such as fluorine substitution) resulted in enhanced potency.
- In Vivo Studies : Animal models treated with indazole derivatives showed significant tumor reduction compared to controls, indicating their potential for further development as anticancer agents.
Properties
Molecular Formula |
C8H4FIN2O2 |
---|---|
Molecular Weight |
306.03 g/mol |
IUPAC Name |
5-fluoro-3-iodo-2H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4FIN2O2/c9-5-1-4-6(11-12-7(4)10)2-3(5)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
CCKHUKVMCNIPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C(NN=C21)I)F)C(=O)O |
Origin of Product |
United States |
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